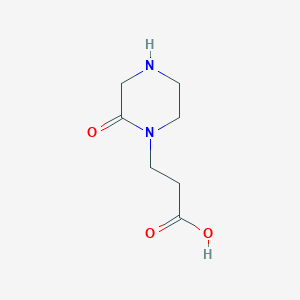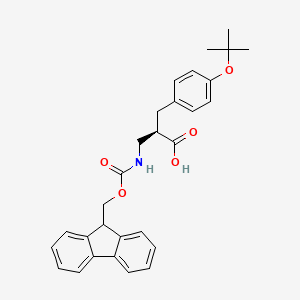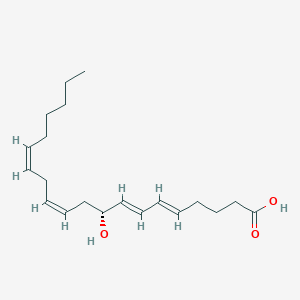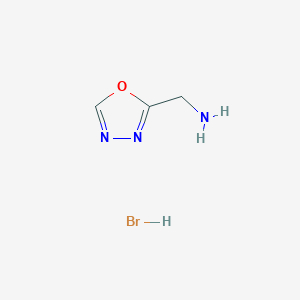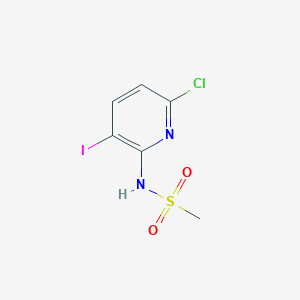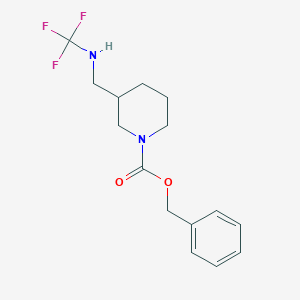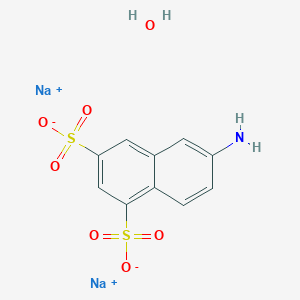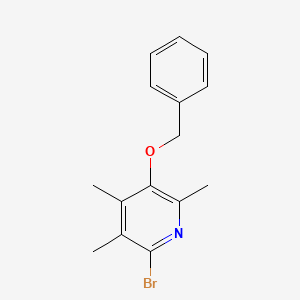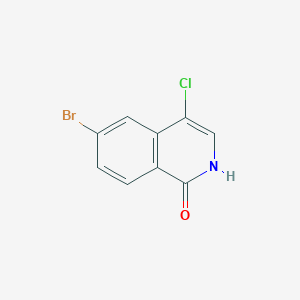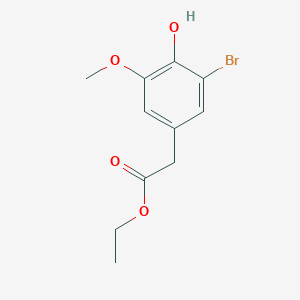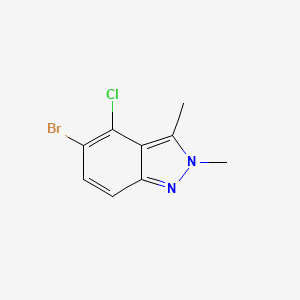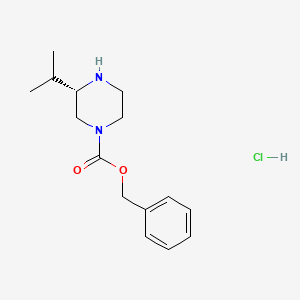![molecular formula C7H12N2O3S2 B13975667 [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate: is a synthetic organic compound that features a unique combination of a thiazole ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a β-amino alcohol with a suitable leaving group, such as a halide or tosylate, under basic conditions.
Coupling of the Thiazole and Azetidine Rings: The thiazole and azetidine rings are coupled through a nucleophilic substitution reaction, where the azetidine nitrogen attacks the electrophilic carbon of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring opening and formation of amines.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Various Derivatives: Produced through nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the azetidine ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s bioactive effects.
類似化合物との比較
Similar Compounds
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] acetate
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] benzoate
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] chloride
Uniqueness
Compared to similar compounds, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is unique due to the presence of the methanesulfonate group. This group enhances the compound’s solubility in polar solvents and can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other similar compounds.
特性
分子式 |
C7H12N2O3S2 |
|---|---|
分子量 |
236.3 g/mol |
IUPAC名 |
[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate |
InChI |
InChI=1S/C7H12N2O3S2/c1-14(10,11)12-6-4-9(5-6)7-8-2-3-13-7/h6H,2-5H2,1H3 |
InChIキー |
OWONEHQFCRHLFE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CN(C1)C2=NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


